Cas no 1705938-71-1 (2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole)

2-{3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole is a structurally complex heterocyclic compound featuring a fused indole core with a piperidine-linked 1,2,4-oxadiazole moiety. Its design incorporates a cyclopropyl group, enhancing steric and electronic properties, while the methoxy substitution on the indole ring may influence binding affinity and metabolic stability. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore for targeting specific biological pathways, particularly in CNS or oncology research. The oxadiazole and piperidine components contribute to improved bioavailability and selectivity, making it a valuable intermediate for further derivatization or mechanistic studies.
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole structure
1705938-71-1 structure
Product name:2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole
CAS No:1705938-71-1
MF:C21H24N4O3
MW:380.440264701843
CID:5346612

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole Chemical and Physical Properties

Names and Identifiers

    • (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
    • [3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
    • 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole
    • Inchi: 1S/C21H24N4O3/c1-27-16-7-6-15-10-18(22-17(15)11-16)21(26)25-8-2-3-13(12-25)9-19-23-20(24-28-19)14-4-5-14/h6-7,10-11,13-14,22H,2-5,8-9,12H2,1H3
    • InChI Key: KLHHVHQXLZFTBH-UHFFFAOYSA-N
    • SMILES: O1C(CC2CN(C(C3=CC4C=CC(=CC=4N3)OC)=O)CCC2)=NC(C2CC2)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 572
  • Topological Polar Surface Area: 84.2
  • XLogP3: 3.3

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6497-0629-2μmol
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole
1705938-71-1
2μmol
$85.5 2023-09-08
Life Chemicals
F6497-0629-15mg
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole
1705938-71-1
15mg
$133.5 2023-09-08
Life Chemicals
F6497-0629-10μmol
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole
1705938-71-1
10μmol
$103.5 2023-09-08
Life Chemicals
F6497-0629-25mg
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole
1705938-71-1
25mg
$163.5 2023-09-08
Life Chemicals
F6497-0629-20μmol
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole
1705938-71-1
20μmol
$118.5 2023-09-08
Life Chemicals
F6497-0629-5μmol
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole
1705938-71-1
5μmol
$94.5 2023-09-08
Life Chemicals
F6497-0629-1mg
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole
1705938-71-1
1mg
$81.0 2023-09-08
Life Chemicals
F6497-0629-2mg
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole
1705938-71-1
2mg
$88.5 2023-09-08
Life Chemicals
F6497-0629-3mg
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole
1705938-71-1
3mg
$94.5 2023-09-08
Life Chemicals
F6497-0629-20mg
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole
1705938-71-1
20mg
$148.5 2023-09-08

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole Related Literature

Additional information on 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole

Compound CAS No. 1705938-71-1: A Comprehensive Overview of 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole

The compound with CAS No. 1705938-71-1, known as 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-6-methoxy-1H-indole, is a complex organic molecule with a diverse range of potential applications in the fields of pharmacology and material science. This compound is characterized by its intricate structure, which includes a indole ring, a piperidine ring, and a oxadiazole moiety, all of which contribute to its unique chemical properties and biological activity.

Recent studies have highlighted the significance of oxadiazole-containing compounds in drug discovery. The presence of the oxadiazole ring in this molecule is particularly notable due to its ability to enhance the stability and bioavailability of the compound. Additionally, the cyclopropyl group attached to the oxadiazole moiety introduces steric hindrance, which can influence the molecule's interaction with biological targets such as enzymes or receptors.

The indole ring in this compound is a key structural element that contributes to its aromaticity and potential for hydrogen bonding. The 6-methoxy substituent on the indole ring further enhances the molecule's solubility and pharmacokinetic properties. This makes it an attractive candidate for research in areas such as anti-inflammatory agents or neuroprotective drugs.

From a synthetic standpoint, the construction of this compound involves a series of multi-step reactions that require precise control over stereochemistry and regioselectivity. The synthesis typically begins with the preparation of the oxadiazole derivative, followed by its coupling with the piperidine ring. The final step involves the introduction of the indole moiety through a nucleophilic aromatic substitution reaction.

Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes of this compound with various biological targets. For instance, molecular docking studies have revealed that this compound exhibits strong binding affinity towards certain G-protein coupled receptors (GPCRs), suggesting its potential role in treating conditions such as chronic pain or inflammation.

In terms of pharmacological activity, this compound has shown promising results in vitro assays targeting key enzymes involved in neurodegenerative diseases. For example, it has demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme whose overactivity is associated with Alzheimer's disease. This finding underscores its potential as a lead compound for developing novel therapeutic agents.

Moreover, the presence of multiple functional groups in this molecule allows for further chemical modifications to optimize its pharmacokinetic profile. For instance, researchers are exploring the impact of substituent variations on the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

In conclusion, CAS No. 1705938-71-1 represents a significant advancement in organic synthesis and drug discovery. Its unique structure and promising biological activity make it a valuable candidate for further research and development in various therapeutic areas.

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